3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring substituted with a bromo[1,1'-biphenyl] moiety, which enhances its potential for various applications in medicinal chemistry and material science.
This compound can be synthesized through several methods, often involving the use of specific reagents and solvents to facilitate the formation of the desired molecular structure. The synthesis and characterization of such compounds are typically documented in chemical databases and journals.
3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride is classified as an organic compound, specifically a halogenated aromatic compound with a heterocyclic structure. It is also categorized under pharmaceutical intermediates due to its potential applications in drug development.
The synthesis of 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride can be approached through various synthetic routes:
Technical Details: Various solvents such as ethanol or methanol may be employed during the synthesis process to optimize yields and reaction conditions. Reaction conditions typically involve heating under reflux or stirring at room temperature for specific durations to ensure complete reaction.
The molecular structure of 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride can be analyzed using several techniques:
Property | Value |
---|---|
Molecular Formula | C_{15}H_{16}BrN·HCl |
Molecular Weight | 325.66 g/mol |
Structural Features | Pyrrolidine ring, bromo-substituted biphenyl |
3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride can undergo various chemical reactions:
Technical Details: Reaction conditions such as temperature, solvent choice, and catalyst presence will significantly affect the outcome and yield of these reactions.
The mechanism of action for compounds like 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride often relates to their interaction with biological targets:
The physical and chemical properties of 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride include:
Property | Value |
---|---|
Solubility | Soluble in ethanol |
Melting Point | To be determined |
3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride has several potential applications:
3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride (CAS: 1219956-89-4) serves as a pivotal brominated biphenyl intermediate in the modular synthesis of high-potency synthetic cannabinoid receptor agonists (SCRAs). Its molecular architecture incorporates two pharmacologically critical elements: a brominated biphenyl core enabling further cross-coupling reactions, and a pyrrolidine moiety that facilitates receptor binding through nitrogen-based interactions. The 3-bromo substituent on the biphenyl system allows direct functionalization via transition metal-catalyzed reactions such as Suzuki-Miyaura coupling, enabling the attachment of diverse heterocyclic tail groups (e.g., indoles, azaindoles) that define SCRA pharmacodynamics [9].
Table 1: Key Structural Analogues Derived from Brominated Biphenyl Intermediates
Compound Name | CAS Number | Core Structure Features | Primary Application | |
---|---|---|---|---|
3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride | 1219956-89-4 | Brominated biphenyl, N-methylpyrrolidine | SCRA Intermediate | |
3-((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)pyrrolidine hydrochloride | N/A | Brominated biphenyl, pyrrolidine | Pharmaceutical intermediate | [4] |
3-(((4-Bromobenzyl)oxy)methyl)pyrrolidine hydrochloride | 1219964-50-7 | Bromobenzyl, pyrrolidine | Chemical building block | [7] |
In patented SCRA synthesis routes, this compound undergoes sequential derivatization:
The synthesis of 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride relies critically on advances in pyrrolidine bromination and ether linkage formation. Traditional routes suffered from low yields (45-55%) due to harsh bromination conditions causing N-alkyl decomposition. Modern approaches employ a two-phase optimization:
Phase 1: Pyrrolidine Precursor SynthesisA pivotal advancement involves the synthesis of 3-(bromomethyl)pyrrolidine precursors via phosphorus tribromide (PBr₃)-mediated bromination in non-polar solvents. As demonstrated in Chinese Patent CN102675179A, replacing benzene with n-hexane as the reaction solvent reduces toxicity while maintaining 78% yield efficiency:
3-Hydroxy-1-methylpyrrolidine + PBr₃ → 3-Bromo-1-methylpyrrolidine (in n-hexane, 78% yield)
The reaction proceeds under reflux for 2 hours, followed by neutralization with KOH and diethyl ether extraction. This method eliminates the need for high-pressure hydrogen bromide systems, enhancing safety and scalability [3].
Phase 2: Ether CouplingThe alkoxy-methyl chain is installed via Williamson ether synthesis between 4-hydroxy-3'-bromobiphenyl and 3-(bromomethyl)pyrrolidine. Key improvements include:
Table 2: Solvent Optimization in Pyrrolidine Bromination
Solvent System | Catalyst/Additive | Reaction Time (h) | Yield (%) | Impurities | |
---|---|---|---|---|---|
Benzene | None | 3.0 | 68 | Di-substituted byproducts (12%) | |
n-Hexane | None | 2.0 | 78 | <5% | [3] |
Diethyl ether | CuI | 1.5 | 83 | <3% | [6] |
Critical to functional integrity is protecting the pyrrolidine nitrogen during ether coupling, typically via hydrochloride salt formation. Subsequent acidification with HCl in dioxane yields the stable hydrochloride salt, preventing N-alkylation side reactions [1] [3].
The reactivity and coupling efficiency of 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride are benchmarked against related brominated scaffolds in SCRA synthesis. Three key precursors dominate industrial applications:
Table 3: Brominated Biphenyl Precursors in Receptor Agonist Synthesis
Precursor Type | Optimal Coupling Conditions | Reaction Efficiency (%) | SCRA Application Examples | |
---|---|---|---|---|
3'-Monobromobiphenyl | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol, 80°C | 88-92 | JWH-122, AM-2201 analogues | [6] |
4'-Monobromobiphenyl | Pd(dppf)Cl₂, AsPh₃, DMF, 110°C | 70-75 | Non-SCRA therapeutics | [10] |
3,5-Dibromobiphenyl | Sequential coupling: 1) Suzuki (meta), 2) Negishi (ortho) | 65 (over 3 steps) | Hybrid SCRAs with fused rings | [6] |
The electronic profile of the meta-bromine in 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride facilitates oxidative addition to palladium(0) complexes without significant steric impedance. This contrasts with ortho-brominated analogues, where coupling yields drop by 25-30% due to catalyst accessibility issues. Additionally, the alkoxymethylpyrrolidine side chain enhances solubility in organic-aqueous biphasic systems during workup, streamlining purification versus non-functionalized biphenyl bromides [1] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: